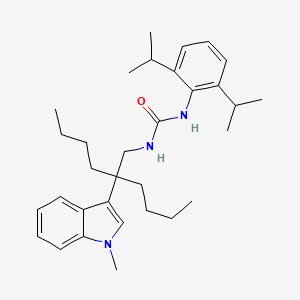
Urea, N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring both aromatic and aliphatic components, suggests potential for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” typically involves the reaction of an isocyanate with an amine. The specific synthetic route may include:
Preparation of the Isocyanate Intermediate: This step involves the reaction of 2,6-bis(1-methylethyl)phenyl isocyanate with a suitable reagent under controlled conditions.
Reaction with the Amine: The isocyanate intermediate is then reacted with 2-butyl-2-(1-methyl-1H-indol-3-yl)hexylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
The compound “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” can undergo various chemical reactions, including:
Oxidation: The aromatic and aliphatic components may be susceptible to oxidation under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents to modify its functional groups.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The indole moiety is particularly interesting for its biological activity.
Medicine
Pharmaceutical research may investigate this compound for its potential therapeutic properties. Urea derivatives are known for their applications in drug development, particularly as anticancer or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under investigation.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(2,6-dimethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
- Urea, N-(2,6-diethylphenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-
Uniqueness
The uniqueness of “Urea, N-(2,6-bis(1-methylethyl)phenyl)-N’-(2-butyl-2-(1-methyl-1H-indol-3-yl)hexyl)-” lies in its specific substitution pattern on the aromatic rings and the presence of the indole moiety. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
145131-34-6 |
|---|---|
Molecular Formula |
C32H47N3O |
Molecular Weight |
489.7 g/mol |
IUPAC Name |
1-[2-butyl-2-(1-methylindol-3-yl)hexyl]-3-[2,6-di(propan-2-yl)phenyl]urea |
InChI |
InChI=1S/C32H47N3O/c1-8-10-19-32(20-11-9-2,28-21-35(7)29-18-13-12-15-27(28)29)22-33-31(36)34-30-25(23(3)4)16-14-17-26(30)24(5)6/h12-18,21,23-24H,8-11,19-20,22H2,1-7H3,(H2,33,34,36) |
InChI Key |
JGRKFWYDBAQUSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(CNC(=O)NC1=C(C=CC=C1C(C)C)C(C)C)C2=CN(C3=CC=CC=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


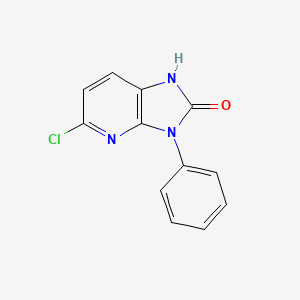
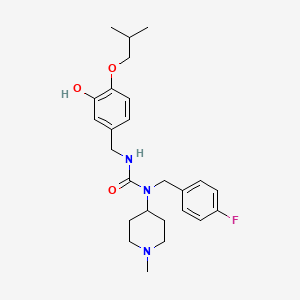
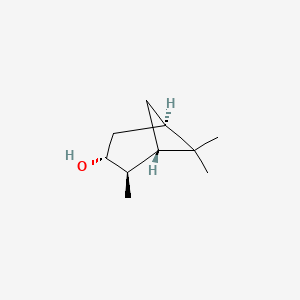

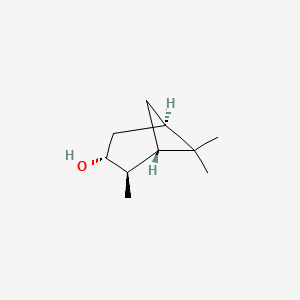
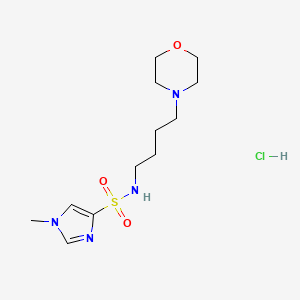
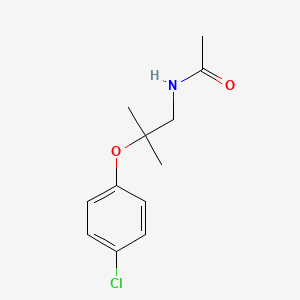
![(2S)-3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-[1]benzothiepino[4,3-b]furan-9-yl)propanamide](/img/structure/B12780189.png)

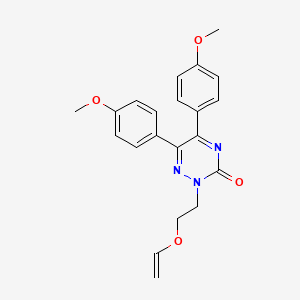

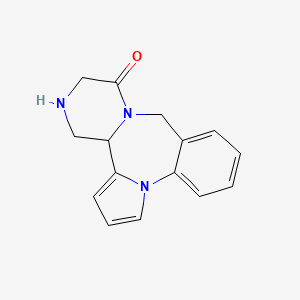

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
